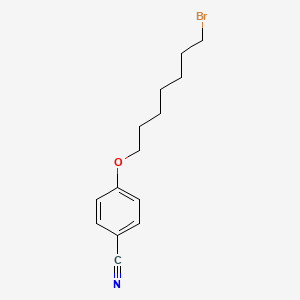

7-(4-Cyanophenoxy)heptyl bromide

描述

Structure

3D Structure

属性

IUPAC Name |

4-(7-bromoheptoxy)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BrNO/c15-10-4-2-1-3-5-11-17-14-8-6-13(12-16)7-9-14/h6-9H,1-5,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVOSEMJWJODUAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)OCCCCCCCBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 7 4 Cyanophenoxy Heptyl Bromide and Its Structural Analogues

Retrosynthetic Analysis and Precursor Synthesis

A retrosynthetic analysis of 7-(4-cyanophenoxy)heptyl bromide logically disconnects the molecule at the ether linkage. This bond is the most synthetically accessible point for disconnection, leading to two key precursors: a phenolic component and an aliphatic chain. This approach simplifies the synthesis into the preparation of these two building blocks followed by their strategic coupling.

The primary disconnection of the ether bond suggests a nucleophilic substitution pathway, where one precursor acts as a nucleophile and the other as an electrophile. This leads to two commercially available or readily synthesizable starting materials: 4-cyanophenol and a seven-carbon alkyl chain with leaving groups on both ends, such as 1,7-dihaloheptane.

Derivatization Pathways for 4-Cyanophenol

The aromatic core of the target molecule is 4-cyanophenol. This compound provides the rigid, polar nitrile group essential for the mesogenic properties of many of its derivatives. 4-Cyanophenol is a commercially available reagent. However, should a laboratory synthesis be required, several pathways exist. One common method involves the Sandmeyer reaction, starting from 4-aminophenol. This process converts the amino group into a diazonium salt, which is then displaced by a cyanide nucleophile. Another approach is the nucleophilic aromatic substitution of 4-halobenzonitriles, where the halogen is displaced by a hydroxide (B78521) or methoxide (B1231860) group, followed by acidification.

In the context of the synthesis of this compound, the primary "derivatization" of 4-cyanophenol is its conversion into a potent nucleophile. The phenolic proton is acidic and can be readily removed by a base to form the corresponding phenoxide. This phenoxide is the active nucleophilic species that will participate in the ether bond formation. Common bases used for this deprotonation include alkali metal hydroxides (like NaOH or KOH), carbonates (such as K₂CO₃), and hydrides (like NaH). The choice of base can influence the reaction rate and yield.

Synthetic Routes to ω-Bromoalkyl Chains, including Heptyl Bromide

The aliphatic spacer, a heptyl chain with a terminal bromide, is derived from a suitable seven-carbon precursor. For the synthesis of this compound, the ideal precursor is often a dihalogenated alkane, such as 1,7-dibromoheptane (B124887) or 1-bromo-7-chloroheptane. These symmetrical or asymmetrically substituted dihaloalkanes allow for a selective reaction at one end, leaving the other halogen intact for the final product.

The synthesis of ω-bromoalkyl chains like 1-bromoheptane (B155011) can be achieved through various methods. A common laboratory preparation involves the nucleophilic substitution of a primary alcohol, such as 1-heptanol, using a bromine source. This can be accomplished with hydrobromic acid (HBr) or by using reagents like phosphorus tribromide (PBr₃) or a combination of sodium bromide and sulfuric acid. For the synthesis of dihaloalkanes like 1,7-dibromoheptane, a diol such as 1,7-heptanediol (B42083) would be the corresponding starting material, undergoing a double substitution reaction.

Ethereal Linkage Formation: Connecting the Aromatic and Aliphatic Components

The cornerstone of the synthesis of this compound is the formation of the ether bond that connects the 4-cyanophenyl moiety to the heptyl bromide chain. Several strategies can be employed for this key transformation.

Nucleophilic Aromatic Substitution (SNAr) Strategies for Cyanophenoxy Ether Formation

Nucleophilic Aromatic Substitution (SNAr) is a pathway for forming aryl ethers. In this reaction, a nucleophile attacks an aromatic ring that is activated by electron-withdrawing groups, displacing a leaving group. For the synthesis of cyanophenoxy ethers, this would typically involve an activated cyanophenyl electrophile. For instance, a compound like 4-fluoro- (B1141089) or 4-chlorobenzonitrile (B146240) could react with a heptoxide nucleophile.

However, for the synthesis of this compound, this is not the preferred route. The required nucleophile would be a 7-bromoheptan-1-oxide, which could potentially lead to side reactions. Furthermore, the cyano group, while electron-withdrawing, provides moderate activation for SNAr compared to nitro groups. The more common and efficient strategy involves the Williamson ether synthesis.

Williamson Ether Synthesis Employing 4-Cyanophenol and Bromoheptane Derivatives

The Williamson ether synthesis is the most widely employed and efficient method for preparing this compound and its analogues. This reaction is a classic SN2 type nucleophilic substitution where a phenoxide ion acts as the nucleophile and an alkyl halide serves as the electrophile.

In a typical procedure, 4-cyanophenol is first deprotonated with a suitable base to form the 4-cyanophenoxide anion. This is then reacted with a dihaloalkane, such as 1,7-dibromoheptane. The phenoxide attacks one of the carbon atoms bearing a bromine atom, displacing the bromide ion and forming the desired ether linkage. The use of a dihaloalkane in excess can favor the mono-alkylation product, leaving the bromo group at the other end of the heptyl chain intact.

The general reaction is as follows:

NC-C₆H₄-OH + Base → NC-C₆H₄-O⁻ NC-C₆H₄-O⁻ + Br-(CH₂)₇-Br → NC-C₆H₄-O-(CH₂)₇-Br + Br⁻

This method is highly effective for primary alkyl halides like 1,7-dibromoheptane, as the SN2 mechanism is favored, and elimination reactions are minimized.

Optimization of Reaction Parameters and Yield Enhancement for this compound Synthesis

Several factors can be optimized to enhance the yield and purity of this compound.

Reactant Stoichiometry: The molar ratio of the reactants is crucial. Using a slight excess of the dihaloalkane can help to drive the reaction towards the mono-substituted product and minimize the formation of the di-substituted ether (1,7-bis(4-cyanophenoxy)heptane).

Choice of Base and Solvent: The selection of the base and solvent system plays a significant role. Stronger bases like sodium hydride (NaH) in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) can lead to rapid and complete formation of the phenoxide. However, milder bases like potassium carbonate (K₂CO₃) in a solvent such as acetone (B3395972) or acetonitrile (B52724) are also highly effective and often preferred for their ease of handling. The solvent should be able to dissolve the reactants and facilitate the SN2 reaction. Polar aprotic solvents are generally favored as they solvate the cation of the base without strongly solvating the nucleophilic phenoxide, thus enhancing its reactivity.

Reaction Temperature and Time: The reaction temperature is another critical parameter. The Williamson ether synthesis is typically conducted at elevated temperatures to increase the reaction rate. A common temperature range is between 50-100 °C. The reaction time is monitored to ensure completion, which can range from a few hours to overnight, depending on the reactivity of the substrates and the chosen conditions.

Purification: After the reaction is complete, the crude product needs to be purified. This usually involves an aqueous workup to remove the base and any inorganic salts. The organic product is then extracted with a suitable solvent. Further purification is often achieved by column chromatography or recrystallization to obtain the final product in high purity.

Below is a table summarizing typical reaction conditions that can be optimized for the synthesis of this compound.

| Parameter | Common Conditions | Rationale for Optimization |

| Base | K₂CO₃, NaH, KOH | Stronger bases can increase reaction rate but may also promote side reactions. Carbonates are often a good balance of reactivity and ease of handling. |

| Solvent | Acetone, Acetonitrile, DMF, THF | Polar aprotic solvents favor the SN2 mechanism. The choice depends on reactant solubility and desired reaction temperature. |

| Temperature | 50 - 100 °C | Higher temperatures increase the reaction rate, but can also lead to byproducts. Optimization is key for balancing rate and selectivity. |

| Reactant Ratio | Excess of dihaloalkane | Minimizes the formation of the di-substituted ether byproduct. |

| Reaction Time | 4 - 24 hours | Monitored by techniques like TLC to ensure the reaction goes to completion without significant degradation. |

By carefully controlling these parameters, the synthesis of this compound can be achieved with high yield and purity, providing a valuable intermediate for further chemical transformations and material science applications.

Exploration of Chemical Reactivity and Derivatization of 7 4 Cyanophenoxy Heptyl Bromide

Nucleophilic Substitution Reactions at the Bromide Moiety of 7-(4-Cyanophenoxy)heptyl bromide

The terminal primary alkyl bromide is an excellent electrophile for SN2 (bimolecular nucleophilic substitution) reactions. wikipedia.orgmasterorganicchemistry.com This pathway is favored because the carbon atom bonded to the bromine is unhindered, allowing for effective backside attack by a wide variety of nucleophiles with minimal competing elimination reactions. wikipedia.orgmasterorganicchemistry.com

Reactions with Oxygen-Based Nucleophiles to form Ethers and Esters

Ether Formation: The synthesis of ethers from this compound can be efficiently achieved via the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.com This classic SN2 reaction involves treating the alkyl bromide with an alkoxide or a phenoxide nucleophile. masterorganicchemistry.com For instance, reacting this compound with sodium ethoxide in a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) would yield 1-(7-ethoxyheptoxy)-4-cyanobenzene. numberanalytics.com The reaction generally proceeds under mild conditions with high yields. numberanalytics.comunacademy.com

Ester Formation: Similarly, esters can be synthesized by reacting this compound with a carboxylate salt, such as sodium acetate (B1210297) or sodium benzoate. nih.govacs.org The carboxylate anion acts as the nucleophile, displacing the bromide to form a new carbon-oxygen bond. nih.gov The use of a phase-transfer catalyst, like a quaternary ammonium (B1175870) salt, can facilitate the reaction between the organic-soluble alkyl bromide and the often poorly soluble carboxylate salt, leading to improved reaction rates and yields. acs.org

| Nucleophile | Reagent Example | Product | Typical Conditions | Expected Yield |

| Alkoxide | Sodium Ethoxide (NaOEt) | 1-(7-Ethoxyheptoxy)-4-cyanobenzene | THF or DMF, 50-100 °C | 50-95% unacademy.com |

| Phenoxide | Sodium Phenoxide (NaOPh) | 1-Cyano-4-(7-phenoxyheptoxy)benzene | Acetonitrile (B52724), Reflux | High |

| Carboxylate | Sodium Acetate (NaOAc) | 7-(4-Cyanophenoxy)heptyl acetate | DMF, Phase-Transfer Catalyst | Moderate to Good nih.gov |

Table 1: Representative SN2 reactions of this compound with oxygen nucleophiles. Yields are illustrative, based on typical Williamson ether and ester synthesis reactions involving primary alkyl bromides.

Reactions with Nitrogen-Based Nucleophiles for Amine and Heterocycle Formation

Amine Formation: Primary amines can be cleanly synthesized from this compound using the Gabriel synthesis. wikipedia.orglibretexts.org This method involves first reacting the alkyl bromide with potassium phthalimide (B116566). The phthalimide anion acts as a surrogate for ammonia, preventing the over-alkylation that often plagues direct reactions with ammonia. libretexts.orgucalgary.ca The resulting N-alkylated phthalimide is then cleaved, typically with hydrazine (B178648) (the Ing-Manske procedure), to release the desired primary amine, 4-((7-aminoheptyl)oxy)benzonitrile, in good yield. nrochemistry.comchemistrysteps.com Direct alkylation with primary or secondary amines is also possible but can lead to mixtures of secondary, tertiary, and even quaternary ammonium salts due to the increasing nucleophilicity of the product amine. wikipedia.orgjove.com

Heterocycle Formation: The electrophilic nature of the alkyl bromide allows for the N-alkylation of nitrogen-containing heterocycles. For example, reaction with pyridine (B92270) would lead to the formation of a pyridinium (B92312) salt, specifically 1-(7-(4-cyanophenoxy)heptyl)pyridinium bromide. rsc.orgrsc.org Such reactions are typically straightforward, often performed by heating the reactants together in a suitable solvent like acetonitrile or without a solvent. google.com

| Nucleophile | Reagent Example | Product | Typical Conditions | Expected Yield |

| Phthalimide Anion | Potassium Phthalimide | N-(7-(4-Cyanophenoxy)heptyl)phthalimide | DMF, Heat | Good nrochemistry.com |

| Primary Amine | Ethylamine | N-Ethyl-7-(4-cyanophenoxy)heptan-1-amine | Excess Amine, Heat | Mixture of products ucalgary.ca |

| Heterocycle | Pyridine | 1-(7-(4-Cyanophenoxy)heptyl)pyridinium bromide | Acetonitrile, Reflux | High google.com |

Table 2: Representative SN2 reactions of this compound with nitrogen nucleophiles. Yields are illustrative and based on general procedures for similar alkylations.

Carbon-Carbon Bond Formation via Organometallic or Enolate Chemistry

New carbon-carbon bonds can be formed by reacting this compound with suitable carbon nucleophiles. A prominent example is the malonic ester synthesis, which allows for the extension of the carbon chain. libretexts.orgwikipedia.org In this procedure, diethyl malonate is deprotonated with a base like sodium ethoxide to form a stabilized enolate. masterorganicchemistry.compressbooks.pub This enolate then acts as a nucleophile, attacking the alkyl bromide to form a new carbon-carbon bond. wikipedia.orgpressbooks.pub Subsequent hydrolysis of the ester groups and decarboxylation upon heating yields a new carboxylic acid, in this case, 9-(4-cyanophenoxy)nonanoic acid. This method effectively converts an alkyl halide (R-Br) into a carboxylic acid with two additional carbons (R-CH₂COOH). libretexts.org

| Nucleophile | Reagent Example | Intermediate Product | Final Product (after hydrolysis/decarboxylation) |

| Malonate Enolate | Diethyl malonate, NaOEt | Diethyl 2-(7-(4-cyanophenoxy)heptyl)malonate | 9-(4-Cyanophenoxy)nonanoic acid |

Table 3: Representative C-C bond formation via malonic ester synthesis.

Transformations Involving the 4-Cyanophenoxy Unit

The 4-cyanophenoxy group offers two sites for further chemical modification: the nitrile functionality and the aromatic ring itself.

Derivatization of the Nitrile Functionality (e.g., Hydrolysis, Reduction)

Hydrolysis: The nitrile group (-C≡N) can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. commonorganicchemistry.comorganicchemistrytutor.com Heating this compound with a strong aqueous acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), will convert the nitrile to a carboxylic acid, yielding 4-((7-bromoheptyl)oxy)benzoic acid. lumenlearning.comchemistrysteps.com Similarly, treatment with a strong base like sodium hydroxide (B78521) (NaOH), followed by an acidic workup, achieves the same transformation. organicchemistrytutor.com Under milder basic conditions, the reaction can sometimes be stopped at the primary amide stage. organicchemistrytutor.com

Reduction: The nitrile group can be reduced to a primary amine. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) followed by an aqueous workup will reduce the nitrile to an aminomethyl group, affording 4-((7-bromoheptyl)oxy)benzylamine. chemistrysteps.comyoutube.com Catalytic hydrogenation, for example using Raney nickel or a palladium catalyst under a hydrogen atmosphere, can also be employed to achieve this reduction to the primary amine. researchgate.net

| Transformation | Reagents | Product |

| Hydrolysis | HCl (aq) or NaOH (aq), Heat | 4-((7-Bromoheptyl)oxy)benzoic acid |

| Reduction | 1. LiAlH₄, THF; 2. H₂O | 4-((7-Bromoheptyl)oxy)benzylamine |

Table 4: Key transformations of the nitrile group.

Aromatic Functionalization of the Phenoxy Ring (e.g., Electrophilic Aromatic Substitution, Metalation)

Metalation: Directed ortho-metalation (DoM) provides a regioselective alternative to EAS. wikipedia.orgbaranlab.org The oxygen atom of the phenoxy ether can direct a strong organolithium base, such as n-butyllithium or sec-butyllithium (B1581126) (often in the presence of an additive like TMEDA), to deprotonate the aromatic ring specifically at one of the ortho positions. uwindsor.caacs.org The resulting aryllithium species is a powerful nucleophile and can react with a wide range of electrophiles (e.g., CO₂, aldehydes, alkyl halides) to install a substituent exclusively at the position ortho to the ether group. harvard.edu

| Transformation | Reagents | Expected Major Product |

| Electrophilic Bromination | Br₂, FeBr₃ or NBS, H₂SO₄ | 2-Bromo-1-(7-bromoheptoxy)-4-cyanobenzene |

| Directed ortho-Metalation | 1. sec-BuLi, TMEDA, THF; 2. CO₂ | 2-((7-Bromoheptyl)oxy)-5-cyanobenzoic acid |

Table 5: Functionalization of the aromatic ring.

Catalytic Cross-Coupling Reactions at Aromatic Positions (e.g., Suzuki-Miyaura)

The presence of a bromine atom on the aromatic ring of this compound makes it a suitable substrate for palladium-catalyzed cross-coupling reactions. Among these, the Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds, enabling the synthesis of various biphenyl (B1667301) derivatives. harvard.edunih.gov This reaction typically involves the coupling of an organohalide with an organoboron compound, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. nih.govnih.gov

The general scheme for the Suzuki-Miyaura coupling of an aryl halide involves three key steps in the catalytic cycle: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the biphenyl product and regenerate the Pd(0) catalyst. nih.govnih.gov

While specific studies on the Suzuki-Miyaura reaction of this compound are not extensively documented in publicly available literature, the reactivity can be inferred from studies on analogous compounds, such as 2-(4-bromophenoxy)quinolin-3-carbaldehydes and various substituted bromobenzene (B47551) derivatives. nih.govnih.gov These studies provide valuable insights into the reaction conditions required for the successful coupling of the bromophenoxy moiety.

Detailed Research Findings from Analogous Systems:

In a study on the synthesis of 2-([biphenyl]-4-yloxy)quinolin-3-carbaldehydes, various 2-(4-bromophenoxy)quinolin-3-carabaldehydes were successfully coupled with a range of substituted boronic acids. nih.gov The optimized conditions for these reactions provide a strong starting point for the derivatization of this compound. The synthesis of these biphenyl derivatives was achieved with good yields, demonstrating the feasibility of the Suzuki-Miyaura reaction on the bromophenoxy scaffold. nih.gov

The reaction of 4-bromobenzonitrile, which shares the cyano-substituted aromatic bromide feature with the target molecule, with 4-formylphenylboronic acid has also been reported to proceed with high yield. researchgate.net This further supports the viability of Suzuki-Miyaura coupling at the aromatic position of this compound.

It is important to note that the alkyl bromide end of this compound is generally less reactive in palladium-catalyzed cross-coupling reactions under conditions typically employed for aryl bromides. princeton.edu This selectivity allows for the specific functionalization of the aromatic ring without significant interference from the alkyl halide.

Below is an interactive data table summarizing typical conditions for Suzuki-Miyaura reactions based on analogous substrates.

| Aryl Halide Substrate | Boronic Acid | Palladium Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 2-(4-bromophenoxy)quinolin-3-carbaldehyde | Phenylboronic acid | [Pd(dppf)Cl₂] | Cs₂CO₃ | 1,4-Dioxane/Water | 100 | Good | nih.gov |

| 4-Bromobenzonitrile | 4-Formylphenylboronic acid | Not Specified | Not Specified | Not Specified | Not Specified | 97 | researchgate.net |

| Substituted Bromobenzene | Substituted Aryl-boronic acid | Pd(OH)₂ | Potassium phosphate | Ethanol/Water | 65 | Good | nih.gov |

The successful application of the Suzuki-Miyaura reaction to these analogous systems strongly suggests that this compound can be effectively converted to a wide array of biphenyl derivatives. This would involve coupling with various arylboronic acids, leading to compounds with tailored electronic and structural properties for applications in materials science, such as liquid crystals, or as intermediates in the synthesis of more complex molecules. The cyano group and the flexible heptyl chain are generally well-tolerated under these reaction conditions.

Applications in Advanced Materials Science and Functional Systems Research

Design and Synthesis of Photoresponsive Materials Incorporating 7-(4-Cyanophenoxy)heptyl bromide Derivatives

Photoresponsive materials can change their properties upon exposure to light. This compound serves as a key precursor in the synthesis of such materials, particularly molecular photoswitches, which can reversibly isomerize between two distinct forms when irradiated with specific wavelengths of light.

A significant application of this compound is in the synthesis of dihydroazulene (DHA)/vinylheptafulvene (VHF) photoswitches. These molecules undergo a photo-induced electrocyclic ring-opening reaction from the colorless DHA form to the colored VHF form, a process that can be reversed thermally or with a different wavelength of light.

The synthesis involves a multi-step process where the this compound acts as a linking agent. In a typical synthetic route, it is first reacted with a molecule like 4-hydroxyacetophenone. nih.govacs.org The resulting intermediate, which now contains the cyanophenoxy heptyl ether moiety, is then used in subsequent steps to construct the core dihydroazulene structure. nih.govacs.org The presence of the cyanophenoxy group and the flexible heptyl chain can influence the solubility and electronic properties of the final photoswitch. nih.govacs.org The modular nature of this synthesis allows for the creation of a library of DHA derivatives with fine-tuned absorption properties and switching kinetics. rsc.orgsemanticscholar.org

Table 1: Example Synthesis Steps for DHA Photoswitch Precursors

| Step | Reactant 1 | Reactant 2 | Product | Purpose |

|---|---|---|---|---|

| 1 | 4-Cyanophenol | 1,7-Dibromoheptane (B124887) | This compound | Synthesis of the core building block |

| 2 | This compound | 4-Hydroxyacetophenone | 4-((7-(4-Acetylphenoxy)heptyl)oxy)benzonitrile | Linking the photoswitch core to the cyanophenoxy tail |

| 3 | Product from Step 2 | Malononitrile | Chalcone derivative | Building the carbon skeleton for the DHA ring system |

This table outlines a generalized synthetic pathway based on established chemical transformations for creating complex molecular photoswitches. nih.govacs.org

The structural transformation between the DHA and VHF isomers is accompanied by a significant change in molecular geometry. This light-induced change in shape at the molecular level is the fundamental principle behind a molecular actuator. When these photoswitchable units are incorporated into a larger, ordered system, such as a polymer network or a liquid crystal elastomer, their collective isomerization can generate mechanical force, leading to macroscopic contraction or expansion of the material. acs.org

While research has not yet detailed a specific macroscopic actuator built from this compound derivatives, the DHA systems synthesized from it are prime candidates for this application. The photoisomerization process effectively converts light energy into mechanical work. researchgate.net By aligning these molecular motors within a material, their individual movements can be harnessed to perform tasks such as powering micro-mechanical devices or controlling the shape of soft robotic components. acs.org

Role in Liquid Crystalline Systems and Soft Matter Chemistry

The distinct molecular structure of this compound, combining a flexible alkyl chain with a rigid polar group, makes it an excellent component for designing liquid crystals. Liquid crystals are states of matter that exhibit properties between those of conventional liquids and solid crystals.

In liquid crystal science, the shape and chemical nature of a molecule dictate its ability to form ordered phases (mesophases). The 4-cyanophenoxy group in this compound acts as a mesogen—a rigid, rod-like unit that promotes anisotropic self-assembly. The strong dipole moment of the nitrile (cyano) group leads to significant intermolecular interactions that help stabilize liquid crystalline phases.

The heptyl chain serves as a flexible spacer. The length and parity (odd or even number of carbons) of such alkyl chains are known to have a profound effect on the type and stability of the mesophase. A heptyl chain, having an odd number of seven carbon atoms, imparts a bent or "banana" shape to the molecule on average. This feature is crucial in the formation of certain exotic liquid crystal phases, such as the twist-bend nematic (NTB) phase, which has been observed in dimeric molecules linked by a heptyl chain. researchgate.netnih.gov Therefore, incorporating the 7-(4-cyanophenoxy)heptyl moiety into larger molecules can be used to specifically target the formation of nematic and other complex mesophases.

Thermotropic liquid crystals exhibit phase transitions as a function of temperature. By combining the liquid crystalline properties of the cyanophenoxy group with the photoresponsive nature of the DHA/VHF system, it is possible to create materials whose optical properties can be controlled by both light and temperature.

Table 2: Representative Absorption Maxima for DHA/VHF Systems

| Isomer | Typical Absorption Region | Effect on Material |

|---|---|---|

| Dihydroazulene (DHA) | Ultraviolet (~350 nm) | Transparent in visible light |

The exact absorption maxima can be fine-tuned by adding different substituent groups to the molecular structure. nih.govacs.orgacs.org

Utilization in Polymeric Architectures and Hybrid Materials

The terminal bromide on the heptyl chain of this compound is a chemically reactive handle that allows it to be incorporated into polymers and hybrid materials. This enables the creation of advanced materials that combine the properties of the cyanophenoxy moiety with the processability and mechanical integrity of a polymer backbone.

The bromide can be used as an initiator for controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP), allowing for the growth of polymer chains directly from the molecule. Alternatively, the bromide can be chemically converted into other functional groups, such as an acrylate or methacrylate, to produce a monomer. This monomer can then be copolymerized with other monomers to create, for example, side-chain liquid crystal polymers. In these polymers, the cyanophenoxy mesogens are tethered to a flexible polymer backbone via the heptyl spacer, leading to materials that are both liquid crystalline and elastomeric. researchgate.netwikipedia.org

Such polymers are of great interest for applications in flexible electronics, sensors, and actuators. By integrating photoresponsive units like DHA into these polymeric systems, researchers can develop materials that exhibit light-induced phase transitions or photomechanical responses, opening the door to smart textiles, haptic devices, and deployable structures.

Development of Monomers for Polymerization

The primary application of this compound in materials science is as a precursor for the synthesis of specialized monomers. These monomers are subsequently polymerized to create side-chain liquid crystal polymers (SCLCPs). The structure of this compound is ideal for this purpose, as the cyanophenoxy group can act as a mesogen, the flexible heptyl spacer decouples the motion of the mesogen from the polymer backbone, and the terminal bromide allows for the attachment of a polymerizable group.

The synthesis of a monomer using this compound typically involves a reaction to replace the terminal bromine atom with a polymerizable functional group, such as a methacrylate or acrylate. For instance, it can be reacted with a suitable vinyl-containing compound to introduce a double bond, making it amenable to free-radical polymerization.

The general synthetic approach allows for the creation of a homologous series of monomers where the length of the alkyl spacer can be varied to fine-tune the resulting polymer's liquid crystalline properties. The heptyl chain in this compound provides a significant degree of flexibility, which is crucial for the formation of stable mesophases in the final polymer.

The table below illustrates a representative example of a monomer derived from a similar precursor and the resulting polymer's properties.

| Monomer Structure | Polymerization Method | Resulting Polymer | Phase Transition Temperatures (°C) |

|---|---|---|---|

| (Structure of a methacrylate monomer with a cyanobiphenyl mesogen and a hexyl spacer) | Atom Transfer Radical Polymerization (ATRP) | Poly(methacrylate) with cyanobiphenyl side chains | Tg: 28, Smectic to Nematic: 107, Nematic to Isotropic: 112 mdpi.com |

Tg = Glass Transition Temperature

Functionalization of Polymer Backbones for Specific Applications

Beyond its use in creating monomers from the ground up, this compound is also employed in the post-polymerization functionalization of existing polymer backbones. This method, often referred to as polymer-analogous reaction or grafting, allows for the modification of pre-synthesized polymers to introduce the liquid crystalline properties conferred by the cyanophenoxy moiety.

Polymers with reactive sites along their backbone, such as poly(2-chloroethyl vinyl ether) or polysiloxanes with reactive Si-H groups, are suitable candidates for this functionalization. The Williamson ether synthesis is a common method used for this purpose, where the bromide of this compound is displaced by a nucleophilic site on the polymer backbone.

This approach offers the advantage of being able to use well-defined polymers with controlled molecular weights and narrow polydispersity, which in turn allows for precise control over the final properties of the side-chain liquid crystal polymer. The degree of substitution of the mesogenic side chains can also be controlled, which has a strong influence on the thermal behavior and mesophase stability of the resulting material. For example, a higher degree of substitution generally leads to an increase in phase transition temperatures and a widening of the mesomorphic temperature range. researchgate.net

The properties of the resulting functionalized polymers are highly dependent on the nature of the polymer backbone, the length of the flexible spacer, and the degree of functionalization. The table below presents data on side-chain liquid crystal polymers with structures analogous to those that could be synthesized using this compound.

| Polymer Backbone | Mesogenic Group | Spacer Length (n) | Phase Behavior |

|---|---|---|---|

| Polyethyleneimine | Cyanobiphenyl | 6 | Nematic researchgate.net |

| Poly(vinyl ether) | Cyanobiphenyl | Variable | Nematic acs.org |

| Polysiloxane | Cyanobiphenyl | Variable | Smectic and Nematic |

The incorporation of the 7-(4-Cyanophenoxy)heptyl side chain imparts liquid crystalline properties to the polymer, enabling its use in applications such as optical data storage, display technologies, and sensors. The ability to form ordered, anisotropic structures on a macroscopic scale, combined with the processability of polymers, makes these materials highly valuable in the field of advanced materials science.

Computational and Theoretical Studies on 7 4 Cyanophenoxy Heptyl Bromide

Molecular Modeling and Conformational Analysis of the Heptyl Chain and Aromatic Rotamers

The conformational flexibility of 7-(4-Cyanophenoxy)heptyl bromide is a key determinant of its physical and biological properties. This flexibility arises from two main sources: the rotational freedom of the heptyl chain and the rotation around the ether linkage to the aromatic ring.

Heptyl Chain Conformations: The seven-carbon alkyl chain can adopt a multitude of conformations due to rotation around its single bonds. The most stable conformation for an unsubstituted alkyl chain is the all-trans or anti-periplanar arrangement, which minimizes steric hindrance. However, in this compound, the presence of the bulky cyanophenoxy group at one end and the bromine atom at the other can influence the conformational preferences.

Molecular mechanics and molecular dynamics simulations are ideal tools to explore the potential energy surface of the heptyl chain. These methods would likely reveal a number of low-energy gauche conformations in addition to the global minimum all-trans state. The relative populations of these conformers at a given temperature can be estimated using the Boltzmann distribution, providing a picture of the molecule's dynamic conformational landscape. The principles of conformational analysis, originally established for cyclic systems like cyclohexanes, demonstrate that steric interactions, such as 1,3-diaxial interactions in chair conformations, increase the energy of a conformation, making it less stable. sapub.org Similar steric considerations govern the stability of the various conformations of the open heptyl chain.

Aromatic Rotamers: Rotation around the C(aryl)-O bond and the O-C(alkyl) bond introduces another layer of conformational complexity. The orientation of the 4-cyanophenoxy group relative to the heptyl chain can be described by one or more dihedral angles. Computational studies on similar ether-linked aromatic compounds would suggest the existence of preferred rotational isomers, or rotamers. These preferences are governed by a delicate balance of steric effects and electronic interactions, such as the potential for conjugation between the oxygen lone pairs and the aromatic pi-system. The planarity of the ether linkage with the aromatic ring is often favored to maximize this electronic interaction.

A table summarizing the likely key dihedral angles and their expected stable ranges for this compound is presented below.

| Dihedral Angle | Description | Expected Stable Conformation(s) |

| C(aryl)-C(aryl)-O-C(alkyl) | Rotation of the ether linkage relative to the plane of the phenyl ring | Near 0° or 180° to maximize pi-orbital overlap |

| C(aryl)-O-C(alkyl)-C(alkyl) | Rotation around the first bond of the heptyl chain | Anti-periplanar (~180°) and gauche (+/- 60°) |

| C(n)-C(n+1)-C(n+2)-C(n+3) | Dihedral angles along the heptyl chain | Predominantly anti-periplanar (~180°) with some gauche character |

This table is predictive and based on general principles of conformational analysis.

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly Density Functional Theory (DFT), are invaluable for elucidating the electronic structure and predicting the reactivity of molecules. scirp.orgacs.org For this compound, DFT calculations could provide a wealth of information.

Electronic Structure: A DFT study would yield the optimized molecular geometry, corresponding to the lowest energy conformation. More importantly, it would provide details about the molecule's frontier molecular orbitals (FMOs) – the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are crucial for understanding chemical reactivity.

The HOMO is typically associated with the ability to donate electrons and is indicative of susceptibility to electrophilic attack. In this compound, the HOMO is expected to be localized primarily on the electron-rich cyanophenoxy ring and the oxygen atom. The LUMO, on the other hand, represents the ability to accept electrons and points to sites susceptible to nucleophilic attack. The LUMO is likely to be centered on the antibonding σ* orbital of the C-Br bond, highlighting its electrophilic character.

Reactivity Predictions: The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability. A large gap suggests high stability, while a small gap implies higher reactivity. DFT calculations on similar aromatic ethers and nitriles have been used to successfully predict their reactivity. researchgate.netrsc.org

Furthermore, DFT can be used to calculate various reactivity descriptors, such as the electrostatic potential (ESP) map. The ESP map visually represents the charge distribution on the molecule's surface, with red areas indicating negative potential (electron-rich, nucleophilic sites) and blue areas indicating positive potential (electron-poor, electrophilic sites). For this compound, the ESP map would likely show a negative potential around the cyano group and the oxygen atom, and a positive potential near the hydrogen atoms of the aromatic ring and, significantly, on the carbon atom attached to the bromine.

A summary of predicted electronic properties from a hypothetical DFT calculation is provided below.

| Property | Predicted Value/Location | Significance |

| HOMO Energy | Relatively High | Indicates susceptibility to oxidation and electrophilic attack |

| LUMO Energy | Relatively Low | Indicates susceptibility to reduction and nucleophilic attack |

| HOMO-LUMO Gap | Moderate | Suggests reasonable kinetic stability |

| HOMO Localization | Phenyl ring, oxygen atom | Sites of electron donation |

| LUMO Localization | σ* orbital of the C-Br bond | Site of nucleophilic attack |

| Most Negative ESP | Cyano nitrogen, ether oxygen | Nucleophilic centers |

| Most Positive ESP | Carbon attached to bromine | Primary electrophilic center |

This table is based on theoretical predictions from DFT principles.

Mechanistic Insights into Reactions Involving this compound through Computational Approaches

The primary reactive site in this compound for many common organic reactions is the carbon-bromine bond. The bromine atom is a good leaving group, making the molecule susceptible to nucleophilic substitution and elimination reactions.

Nucleophilic Substitution: Computational chemistry can be used to model the reaction pathways of nucleophilic substitution, primarily the SN1 and SN2 mechanisms. Given that the bromine is attached to a primary carbon, the SN2 mechanism is generally favored for similar simple alkyl halides. youtube.com In an SN2 reaction, a nucleophile attacks the carbon atom bearing the bromine from the backside, leading to an inversion of stereochemistry in a single, concerted step.

A computational study would involve locating the transition state for the SN2 reaction with a given nucleophile. The activation energy for this transition state can be calculated, providing a quantitative measure of the reaction rate. DFT calculations are well-suited for this purpose.

Elimination Reactions: Competition between substitution and elimination (E2) reactions is common for alkyl halides. The E2 mechanism involves the removal of a proton from the carbon adjacent to the one bearing the leaving group (the β-carbon) by a base, simultaneously with the departure of the leaving group. Computational modeling can help to predict the ratio of substitution to elimination products by comparing the activation energies of the respective transition states. The nature of the nucleophile/base and the reaction conditions are critical factors in determining the outcome.

Ligand-Receptor Interaction Modeling of Derivatives for Biochemical Probing

The structural features of this compound, particularly the cyanophenoxy group, make its derivatives interesting candidates for biochemical probes. The cyano group can act as a hydrogen bond acceptor, and the aromatic ring can participate in π-stacking interactions with biological macromolecules like proteins.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor to form a stable complex. youtube.com This method is widely used in drug discovery to screen virtual libraries of compounds for their potential to bind to a specific biological target.

Derivatives of this compound, where the bromine atom is replaced by various functional groups, could be designed and their interactions with specific protein binding sites modeled. For instance, the cyanophenoxy moiety is present in some compounds that have been investigated for their interaction with various receptors. nih.gov Docking studies could reveal key interactions, such as:

Hydrogen Bonding: The nitrogen atom of the cyano group and the ether oxygen can act as hydrogen bond acceptors.

π-π Stacking: The phenyl ring can engage in stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in a protein's active site.

Hydrophobic Interactions: The heptyl chain can occupy hydrophobic pockets within the receptor.

By calculating the binding affinity or docking score for a series of derivatives, it is possible to build a structure-activity relationship (SAR) model. This model can guide the synthesis of more potent and selective ligands. For example, studies on other cyanophenol derivatives have successfully used molecular docking to understand their binding to specific enzymes. nih.gov

A hypothetical docking study of a derivative of this compound might yield the following types of interactions:

| Interaction Type | Potential Interacting Residues in a Receptor |

| Hydrogen Bonding | Serine, Threonine, Asparagine, Glutamine |

| π-π Stacking | Phenylalanine, Tyrosine, Tryptophan, Histidine |

| Hydrophobic Interactions | Leucine, Isoleucine, Valine, Alanine |

This table illustrates potential interactions based on the principles of molecular docking.

Future Prospects and Emerging Research Frontiers for 7 4 Cyanophenoxy Heptyl Bromide

Innovative Green Chemistry Approaches for Synthesis and Derivatization

The conventional synthesis of 7-(4-Cyanophenoxy)heptyl bromide and similar aryl ethers often relies on the Williamson ether synthesis, a classic method that, despite its utility, can present environmental and efficiency challenges. Future research is increasingly directed towards greener and more sustainable synthetic methodologies.

Microwave-Assisted Synthesis: One promising avenue is the use of microwave-assisted organic synthesis (MAOS). This technique can significantly reduce reaction times, improve yields, and often allows for the use of less hazardous solvents or even solvent-free conditions. For the synthesis of related p-alkoxybenzoic acids, microwave-assisted nucleophilic substitution has been successfully employed, suggesting its applicability to the synthesis of this compound.

Phase-Transfer Catalysis: Phase-transfer catalysis (PTC) offers another green alternative by facilitating the reaction between reactants in different phases (e.g., a solid salt and a liquid organic substrate). This method can enhance reaction rates, reduce the need for harsh solvents, and simplify product purification.

Flow Chemistry: Continuous flow chemistry presents a scalable and highly controlled method for synthesis. By passing reactants through a heated reactor, precise control over temperature, pressure, and reaction time can be achieved, leading to higher yields, improved safety, and reduced waste generation.

The derivatization of the terminal bromide also opens up possibilities for greener subsequent reactions. For instance, the Giese reaction of alkyl bromides using amine carboxyboranes for C-C bond formation represents a more environmentally benign approach compared to traditional organometallic reagents.

Advanced Spectroscopic Characterization Beyond Basic Identification for Elucidating Reaction Mechanisms

While standard spectroscopic techniques like NMR and IR are crucial for structural confirmation, advanced methods are essential for a deeper understanding of reaction mechanisms and the dynamic behavior of molecules like this compound, particularly in the context of materials science.

Spectroscopic Ellipsometry: For applications in thin films, such as in liquid crystal displays, spectroscopic ellipsometry is a non-destructive technique that can provide detailed information on the optical properties and thickness of the material. This would be crucial for characterizing thin films of polymers or liquid crystals derived from this compound.

Advanced NMR Techniques: Two-dimensional NMR techniques, such as NOESY and ROESY, can provide through-space correlations, offering insights into the conformation and intermolecular interactions of derivatives of this compound. This is particularly relevant for understanding the self-assembly behavior in liquid crystalline phases.

The table below summarizes some advanced spectroscopic techniques and their potential applications in studying this compound and its derivatives.

| Spectroscopic Technique | Application in Studying this compound | Potential Insights |

| Operando Raman Spectroscopy | Real-time monitoring of the Williamson ether synthesis. | Identification of reaction intermediates, kinetic profiling, catalyst behavior. |

| Spectroscopic Ellipsometry | Characterization of thin films of derived materials. | Refractive index, birefringence, film thickness, and uniformity. |

| 2D NMR (NOESY/ROESY) | Conformational analysis of derivatives in solution. | Spatial proximity of atoms, molecular geometry, intermolecular interactions. |

| Polarized Optical Microscopy | Investigation of liquid crystalline phases. | Identification of mesophases (nematic, smectic), texture analysis, phase transition temperatures. |

Development of Multifunctional Chemical Scaffolds Based on this compound

The unique combination of a rigid, polar headgroup and a flexible, reactive tail makes this compound an excellent candidate for the development of multifunctional chemical scaffolds. These scaffolds can serve as the foundation for materials with tailored properties for a range of applications.

Liquid Crystalline Materials: The cyanophenoxy group is a well-known mesogenic unit, meaning it can induce liquid crystalline behavior. The heptyl bromide chain allows for further chemical modification to create a variety of calamitic (rod-like) liquid crystals. By varying the length of the alkyl chain and the nature of the terminal group, the mesophase type (e.g., nematic, smectic) and the temperature range of the liquid crystal phase can be fine-tuned. Such materials are fundamental to the development of liquid crystal displays (LCDs) and other optical technologies.

Photoresponsive Materials: The cyanophenoxy moiety can be incorporated into larger molecular architectures containing photo-switchable units, such as azobenzenes. This would allow for the development of materials whose optical or mechanical properties can be controlled by light, opening up applications in optical data storage, smart windows, and soft robotics.

Polymer Synthesis: The terminal bromide is a versatile functional group for initiating various polymerization reactions. For instance, it can be used as an initiator for atom transfer radical polymerization (ATRP), allowing for the synthesis of well-defined polymers with a cyanophenoxy side chain. These polymers could exhibit interesting self-assembly properties and find use in coatings, nanotechnology, and biomedical applications.

Interdisciplinary Research Integrating Materials Science, Catalysis, and Computational Chemistry

The future development of materials based on this compound will heavily rely on an interdisciplinary approach that combines expertise from materials science, catalysis, and computational chemistry.

Materials Science: Researchers in materials science will focus on fabricating and characterizing novel materials derived from this compound. This includes the synthesis and investigation of liquid crystals, polymers, and self-assembled monolayers. The goal is to establish structure-property relationships that will guide the design of materials with desired optical, thermal, and mechanical properties.

Catalysis: Advances in catalysis will be crucial for developing more efficient and sustainable methods for the synthesis and derivatization of this compound. This includes the design of novel catalysts for greener etherification reactions and for subsequent functionalization of the alkyl bromide chain.

Computational Chemistry: Computational modeling will play a vital role in predicting the properties of new materials and in understanding the underlying chemical processes. Density Functional Theory (DFT) and molecular dynamics simulations can be used to:

Predict the mesogenic properties of potential liquid crystal candidates.

Simulate the self-assembly behavior of polymers and other derivatives.

Elucidate reaction mechanisms and predict the outcomes of synthetic transformations.

The synergy between these disciplines will accelerate the discovery and development of new functional materials based on the this compound scaffold. The table below illustrates the potential interdisciplinary collaborations.

| Discipline | Contribution to Research on this compound |

| Materials Science | Synthesis and characterization of liquid crystals and polymers; Investigation of self-assembly and material properties. |

| Catalysis | Development of green and efficient synthetic routes; Design of catalysts for derivatization reactions. |

| Computational Chemistry | Prediction of material properties (e.g., liquid crystallinity); Elucidation of reaction mechanisms; Simulation of molecular interactions. |

常见问题

Basic: What are the recommended synthetic routes for 7-(4-Cyanophenoxy)heptyl bromide in laboratory settings?

Methodological Answer:

The synthesis typically involves nucleophilic substitution or alkylation reactions. For example:

- Step 1: React 4-cyanophenol with a heptyl dihalide (e.g., 1,7-dibromoheptane) under basic conditions (e.g., K₂CO₃ in DMF) to form the phenoxy intermediate.

- Step 2: Introduce the bromide group via halogen exchange using NaBr or HBr in polar aprotic solvents (e.g., acetonitrile).

- Purification: Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol .

Key Considerations:

- Monitor reaction progress via TLC (Rf ~0.5 in hexane:ethyl acetate 3:1).

- Avoid excess moisture to prevent hydrolysis of the cyanophenoxy group.

Basic: How should researchers handle and store this compound to ensure stability?

Methodological Answer:

- Storage: Store under inert gas (argon/nitrogen) at 0–4°C in amber glass vials to prevent photodegradation and moisture ingress. Avoid long-term storage; degradation products may include hydrolyzed cyanophenol derivatives .

- Handling: Use gloves, protective eyewear, and fume hoods. Test for peroxide formation if stored >6 months (iodide-starch paper test).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。